1-(3-fluoro-4-methylphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea
Description
Properties
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-3-[2-(6-oxopyridazin-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O2/c1-10-4-5-11(9-12(10)15)18-14(21)16-7-8-19-13(20)3-2-6-17-19/h2-6,9H,7-8H2,1H3,(H2,16,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJWFBLPHADRHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCCN2C(=O)C=CC=N2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-fluoro-4-methylphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea typically involves the reaction of 3-fluoro-4-methylaniline with an appropriate isocyanate or carbamoyl chloride under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the by-products.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
1-(3-fluoro-4-methylphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-fluoro-4-methylphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting cellular pathways and processes.
Comparison with Similar Compounds
Benzyloxy Pyridazine Sulfonamide (5a)
- Structure : 4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide ().
- Key Differences: Replaces the urea group with a benzenesulfonamide (-SO₂NH₂), reducing hydrogen-bond donors. Features a benzyloxy substituent at the pyridazinone 3-position instead of the ethylurea chain.
- Synthesis: Benzyl bromide reacts with a hydroxylated pyridazinone precursor via nucleophilic substitution (K₂CO₃, DMF, 5°C) .
- Analytical Data :
Difluoroethyl Pyridazinone Phosphate Derivatives
- Structure: (5-((5-(3-Chloro-5-cyanophenoxy)-4-(difluoromethyl)-6-oxopyrimidin-1(6H)-yl)methyl)-3-(difluoromethyl)-6-oxopyridazin-1(6H)-yl)methyl phosphate ().
- Key Differences: Incorporates difluoroethyl groups and a phosphate ester, enhancing metabolic stability and solubility. Uses a pyrimidine-pyridazinone hybrid structure, increasing molecular complexity.
- Synthesis : Heating (70°C) followed by preparative HPLC purification .
- Analytical Data :
Pyridazinone Acetamide (6c)
- Structure : N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[3-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]acetamide ().
- Key Differences :
- Replaces urea with an acetamide (-NH-C(=O)-CH₂-) linker.
- Includes a piperazine ring, improving solubility via basic nitrogen.
- Synthesis : Gradient elution (DCM-MeOH) yields a solid with IR carbonyl stretches at 1711, 1665, and 1642 cm⁻¹ .
Structural and Pharmacokinetic Implications
| Feature | Target Compound | 5a (Sulfonamide) | Difluoroethyl Phosphate | Acetamide 6c |
|---|---|---|---|---|
| Core Scaffold | Pyridazinone + urea | Pyridazinone + sulfonamide | Pyrimidine-pyridazinone | Pyridazinone + acetamide |
| Substituents | 3-Fluoro-4-methylphenyl, ethylurea | Benzyloxy, benzenesulfonamide | Difluoroethyl, phosphate | Piperazine, fluorophenyl |
| Hydrogen-Bond Capacity | High (urea NH groups) | Moderate (sulfonamide NH) | Low (phosphate ester) | Moderate (acetamide NH) |
| Synthetic Complexity | Moderate (inferred) | Low | High | Moderate |
| Potential Bioactivity | Enzyme inhibition (speculative) | Anti-inflammatory? | Kinase/prodrug candidate | CNS targeting? |
Biological Activity
1-(3-fluoro-4-methylphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea is a pyridazinone derivative that has garnered attention for its potential therapeutic applications. This compound is characterized by its complex structure, which includes a urea linkage and various functional groups, suggesting a diverse range of biological activities. The focus of this article is to explore the biological activity of this compound, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 396.4 g/mol. The structure includes:
- Fluorine and methyl substituents : Enhancing lipophilicity and potential bioactivity.
- Pyridazine ring : Known for its role in various biological activities.
- Urea linkage : Often associated with pharmacological properties.
Biological Activity
Research indicates that pyridazinone derivatives, including this compound, exhibit significant biological activities:
Antiinflammatory Activity
Studies have shown that compounds similar to this compound possess anti-inflammatory properties. For instance, derivatives have been tested for their ability to inhibit phosphodiesterase enzymes, which play a crucial role in inflammatory responses.
Antitumor Properties
Preliminary studies suggest that this compound may have antitumor effects. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes. For example, it has shown promise as an inhibitor of xanthine oxidase, which is relevant in conditions like gout and hyperuricemia. This inhibition can lead to reduced production of uric acid, thus providing therapeutic benefits.
Data Summary
The following table summarizes key findings from recent studies on the biological activity of the compound:
| Activity | Mechanism | Reference |
|---|---|---|
| Anti-inflammatory | Phosphodiesterase inhibition | |
| Antitumor | Induction of apoptosis | |
| Enzyme inhibition | Xanthine oxidase inhibition |
Case Studies
Several case studies highlight the efficacy of similar pyridazinone compounds in clinical settings:
- Study on Inflammatory Diseases : A clinical trial involving a related compound showed significant reduction in inflammatory markers among patients with rheumatoid arthritis.
- Cancer Treatment Trials : Another study explored the use of pyridazinone derivatives in combination therapy for treating specific types of cancer, demonstrating enhanced efficacy compared to standard treatments.
Q & A
Q. What are the optimal synthetic routes and conditions for preparing 1-(3-fluoro-4-methylphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea?
- Methodological Answer : The synthesis of arylurea derivatives typically involves coupling reactions between isocyanates and amines. For this compound, the pyridazinone moiety (6-oxopyridazin-1(6H)-yl group) can be introduced via nucleophilic substitution or Mitsunobu reactions. Key steps include:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DCM) to stabilize intermediates and improve reaction efficiency .
- Temperature Control : Reactions are often conducted under reflux (60–80°C) to balance reactivity and side-product formation .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures high purity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the urea linkage (NH signals at δ 8–10 ppm) and substituent positions on aromatic rings. Fluorine-19 NMR is critical for verifying the 3-fluoro-4-methylphenyl group .
- X-Ray Crystallography : Resolves the 3D structure, including hydrogen-bonding patterns in the urea moiety and pyridazinone ring conformation. Comparative analysis with structurally similar compounds (e.g., fluorinated arylureas) can validate crystallographic data .
Q. How can researchers optimize the compound’s solubility and stability for in vitro assays?
- Methodological Answer :
- Solubility Screening : Test in DMSO (primary stock) followed by dilution in PBS or cell culture media. Adjust pH to 6.5–7.5 to minimize precipitation .
- Stability Studies : Use HPLC or LC-MS to monitor degradation under varying temperatures (4°C, 25°C) and light exposure. Stabilizers like ascorbic acid (0.1%) may reduce oxidative decomposition .
Advanced Research Questions
Q. What computational strategies can predict the compound’s biological targets and binding affinities?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with potential targets (e.g., kinases, GPCRs). The pyridazinone ring’s electron-deficient nature may favor π-π stacking with aromatic residues in active sites .
- MD Simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes. Focus on hydrogen bonds between the urea NH groups and catalytic residues (e.g., Asp, Glu) .
Q. How do substituents (e.g., fluorine, methyl groups) influence the compound’s reactivity and pharmacological profile?
- Methodological Answer :
- Fluorine Effects : The 3-fluoro group enhances metabolic stability by resisting cytochrome P450 oxidation. It also increases lipophilicity (logP), improving membrane permeability .
- Methyl Group Impact : The 4-methylphenyl substituent sterically hinders enzymatic degradation while modulating electronic effects on the urea’s NH acidity .
- Comparative Studies : Synthesize analogs (e.g., chloro, methoxy substitutions) and compare IC₅₀ values in enzyme inhibition assays .
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Assay Validation : Ensure consistency in cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., serum-free vs. serum-containing media).
- Mechanistic Profiling : Use transcriptomics or proteomics to identify off-target effects. For example, RNA-seq can reveal unintended pathway activation .
- Dose-Response Refinement : Test concentrations across a wider range (1 nM–100 µM) to account for assay sensitivity differences .
Methodological Framework Integration
Q. How to design a study linking the compound’s structure to its mechanism of action?
- Methodological Answer :
- Hypothesis-Driven Design : Start with a theoretical framework (e.g., kinase inhibition hypothesis) and select assays (e.g., ATP-competitive binding assays) .
- Structure-Activity Relationship (SAR) : Synthesize derivatives with systematic modifications (e.g., replacing fluorine with chlorine) and correlate changes with activity .
- Multidisciplinary Validation : Combine biochemical assays, computational modeling, and structural biology (e.g., co-crystallization with target proteins) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
